molecular formula C29H55N2O5P B13648812 bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate

bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate

Cat. No.: B13648812
M. Wt: 542.7 g/mol
InChI Key: WOJXCOPRZJDAKW-MHFHECCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate: is a complex organic compound with a molecular formula of C29H55N2O5P. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate involves multiple steps, including the preparation of the cyclohexyl and piperazinyl intermediates. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the phosphonate ester bond

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit or activate certain biochemical pathways. The piperazinyl group may interact with neurotransmitter receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C29H55N2O5P

Molecular Weight

542.7 g/mol

IUPAC Name

1-[4-[(2S)-3-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-2-hydroxypropyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C29H55N2O5P/c1-20(2)26-10-8-22(5)16-28(26)35-37(34,36-29-17-23(6)9-11-27(29)21(3)4)19-25(33)18-30-12-14-31(15-13-30)24(7)32/h20-23,25-29,33H,8-19H2,1-7H3/t22-,23-,25+,26+,27+,28-,29-/m1/s1

InChI Key

WOJXCOPRZJDAKW-MHFHECCJSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CN2CCN(CC2)C(=O)C)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CC(CN2CCN(CC2)C(=O)C)O)OC3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

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